molecular formula C14H12ClN3OS B5767412 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5767412
M. Wt: 305.8 g/mol
InChI Key: RGLHTIQGFZOWOX-UHFFFAOYSA-N
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Description

2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPB is a thioamide derivative that has been synthesized using various methods and has been found to exhibit promising biological activities, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of protein kinase C, an enzyme that plays a key role in cellular signaling pathways. 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been found to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activities. However, 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

For research include the development of new synthetic methods to increase the yield and purity of 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, the investigation of its potential as a neuroprotective agent, and the development of new formulations to improve its solubility and reduce toxicity. Furthermore, 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide could be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

Synthesis Methods

2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can be synthesized using various methods, including the reaction between 2-chlorobenzoyl chloride and 6-methyl-2-pyridinylamine followed by the introduction of a thioamide group. Another method involves the reaction between 2-chlorobenzoyl isothiocyanate and 6-methyl-2-pyridinylamine. These methods have been optimized to increase the yield and purity of 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been investigated for its potential as a neuroprotective agent and as an inhibitor of protein kinase C. Furthermore, 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-5-4-8-12(16-9)17-14(20)18-13(19)10-6-2-3-7-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLHTIQGFZOWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

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